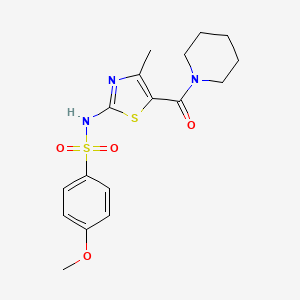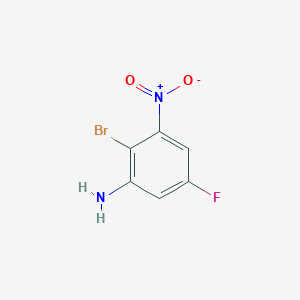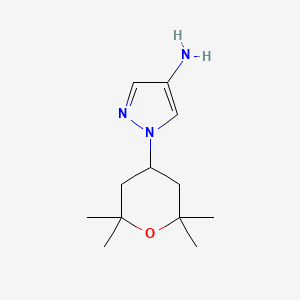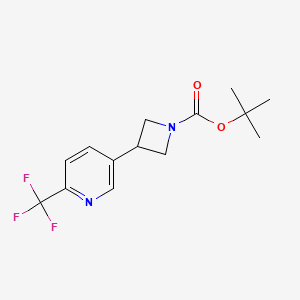
4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a methoxy group, and a thiazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe thiazolyl moiety is then introduced through a series of cyclization and rearrangement reactions involving chloroacetamide derivatives and ammonium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.
科学的研究の応用
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis . The compound’s thiazolyl moiety plays a crucial role in binding to the enzyme’s active site, enhancing its inhibitory effect.
類似化合物との比較
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but with an ethyl group instead of the thiazolyl moiety.
4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide: Similar structure but with a methylbenzyl group instead of the thiazolyl moiety.
Uniqueness
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- is unique due to its combination of a benzenesulfonamide core, a methoxy group, and a thiazolyl moiety
特性
分子式 |
C17H21N3O4S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
4-methoxy-N-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H21N3O4S2/c1-12-15(16(21)20-10-4-3-5-11-20)25-17(18-12)19-26(22,23)14-8-6-13(24-2)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,19) |
InChIキー |
BAHPFBJYGJBINX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)






![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)


